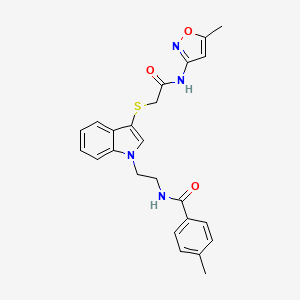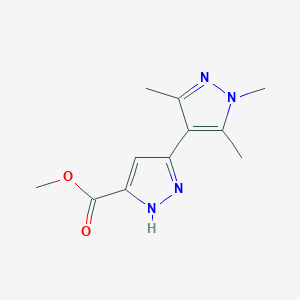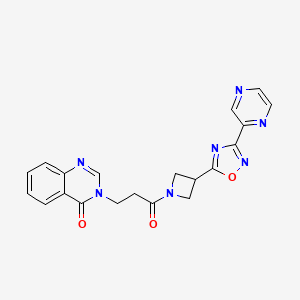
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid. The “1-(3-Chloro-2-fluorophenyl)” part suggests the presence of a phenyl ring with chlorine and fluorine substitutions .
Molecular Structure Analysis
The molecular structure likely consists of a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a carboxylic acid group (-COOH), and a phenyl ring with chlorine and fluorine substitutions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to participate in various reactions. For instance, 5-Chloro-2-fluorophenylboronic acid is used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 5-Chloro-2-fluorophenylboronic acid is a solid with a melting point of 122-127 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
A series of novel derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents on the benzene ring of similar pyrrolidine carboxylic acids have been synthesized. These compounds demonstrated potent antioxidant activity, with some showing higher activity than well-known antioxidants like ascorbic acid. This suggests potential applications in developing antioxidant agents (Tumosienė et al., 2019).
Anticancer and Antimicrobial Activity
Derivatives of 5-oxopyrrolidine carboxylic acid have been evaluated for their anticancer and antimicrobial activity. Compounds showed potent activity against A549 cells, and some demonstrated promising selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. This highlights the potential for developing novel anticancer and antimicrobial agents (Kairytė et al., 2022).
Calcium-Channel Modulation
1,4-Dihydropyridine derivatives, which include structural features similar to 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, have been studied for their calcium-channel modulatory properties. These compounds might serve as a basis for developing new drugs targeting calcium channels, essential for various physiological processes (Linden et al., 2011).
Material Science Applications
The fluorescence of carbon dots, a novel material with extensive applications ranging from bioimaging to sensors, has been linked to organic fluorophores similar to 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Understanding these fluorescence origins is crucial for designing carbon dots with tailored properties for specific applications (Shi et al., 2016).
Antitumor Activity
Compounds synthesized from pyrrolidine carboxylic acids, including structures resembling 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, have shown high antitumor activity. These compounds can enhance the effect of cytostatic drugs, offering a pathway for developing new antitumor agents (Potkin et al., 2014).
Metal-Organic Frameworks (MOFs)
Research on Co(II)-based metal–organic frameworks using symmetrical aromatic carboxylic acid ligands related to 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has led to the creation of structures with diverse metal clusters. These MOFs show selective adsorption for gases like C2H2 and CO2 and possess magnetic properties, suggesting their utility in gas storage, separation technologies, and magnetic applications (Sun et al., 2021).
Eigenschaften
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c12-7-2-1-3-8(10(7)13)14-5-6(11(16)17)4-9(14)15/h1-3,6H,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPSCOKGXYBDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C(=CC=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)
![1,3,5-Trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2496586.png)
![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)

![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)

![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)
![1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2496604.png)

![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)
